molecular formula C8H7N3 B1626861 Cinnolin-8-amine CAS No. 21905-84-0

Cinnolin-8-amine

Cat. No. B1626861
CAS RN: 21905-84-0
M. Wt: 145.16 g/mol
InChI Key: RSGJRKSGEFJCKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been explored for the preparation of cinnolin-8-amine. One notable approach involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation using mono-propargylated aromatic ortho-diamines. These reactions can be conducted under aerobic conditions with either stannic chloride or indium(III) chloride, resulting in 6-exo-dig or 6-endo-dig cyclizations, respectively. Mechanistic considerations regarding substituent-dependent regioselectivity are also relevant .

Scientific Research Applications

  • Synthesis Methods and Mechanisms

    • Cinnolin-8-amine derivatives are synthesized using various methods. For instance, Pang et al. (2017) described a green method to synthesize cinnolines via a 6π electrocyclic reaction using tert-Butyl nitrite (TBN) as a nitrogen atom source and an oxidant, highlighting TBN's dual role in this process (Pang et al., 2017). Another study by Holzer et al. (2008) investigated the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine, providing detailed insights into their molecular structures (Holzer et al., 2008).
  • Pharmacological Properties and Applications

    • Cinnoline and its derivatives exhibit a wide range of pharmacological activities. Szumilak and Stańczak (2019) compiled studies on the biological properties of cinnoline derivatives, noting their significance in pharmaceutical research, including activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor (Szumilak & Stańczak, 2019). Lewgowd and Stańczak (2007) similarly reviewed the synthesis and biological properties of cinnoline derivatives, emphasizing their broad pharmacological activities (Lewgowd & Stańczak, 2007).
  • Fluorogenic and Fluorochromic Properties

    • Danilkina et al. (2021) developed a fluorogenic and fluorochromic probe based on cinnoline-4-amine, which showed strong fluorescence affected by the solvent nature, particularly in water. This indicates its potential use in analytical and biological applications in aqueous mediums, including applications in cancer cell line detection (Danilkina et al., 2021).
  • Electrochromic Materials

    • Akgul et al. (2020) explored the electrochromic application of conjugated polymers based on cinnoline derivatives. They synthesized poly-3,8-diaminobenzo[c]cinnoline and other related compounds, demonstrating their potential in electrochromic devices due to their adjustable color changes under an electric field (Akgul et al., 2020).
  • Role in Chemical Reactions and Syntheses

    • Cinnoline derivatives play a crucial role in various chemical syntheses and reactions. For example, Klatt et al. (2014) discussed the regioselective functionalization of cinnolines in positions 3 and 8 using metalations, which allows the preparation of disubstituted cinnolines and various functionalizations (Klatt et al., 2014).
  • Chemical Activation and Protective Groups

    • Asad et al. (2017) linked tertiary amines to photoremovable protecting groups to create photoactivatable forms of cinnoline derivatives. This method facilitates the release of bioactive molecules and is applicable in studying cell physiology (Asad et al., 2017).

properties

IUPAC Name

cinnolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGJRKSGEFJCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506299
Record name Cinnolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnolin-8-amine

CAS RN

21905-84-0
Record name Cinnolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Fayed, YM Alahmadi, MNM Yousif… - Russian Journal of …, 2019 - Springer
Synthesis of a new series of pyrimidinothienocinnoline derivatives involves the reaction of 9-aminodibenzo[f, h]pyrimido[4′,5′:4,5]thieno[2,3-c]cinnoline-8-carbonitrile with formamide …
Number of citations: 19 link.springer.com
AA Fayed, MNM Yousif, TT Abdelgawad… - Chemistry of …, 2019 - Springer
… Dibenzo[f,h]pyrimido[4',5':4,5]thieno[2,3-c]cinnolin-8-amine (5). A solution of compound 1 (326 mg, 1 mmol) in formamide (20 ml) was refluxed for 2 h. After cooling to room temperature, …
Number of citations: 7 link.springer.com

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